molecular formula C6H14ClNO B1439870 Azepan-4-ol hydrochloride CAS No. 1159823-34-3

Azepan-4-ol hydrochloride

Cat. No. B1439870
M. Wt: 151.63 g/mol
InChI Key: UQYAGKOXTPXDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-4-ol hydrochloride is an organic compound categorized as a heterocyclic compound . It has a CAS Number of 1159823-34-3 and a molecular weight of 151.64 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

Azepan-4-ol hydrochloride’s molecular structure consists of a saturated four-membered ring composed of oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom . Its linear formula is C6H14ClNO .


Physical And Chemical Properties Analysis

Azepan-4-ol hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Protein Kinase B Inhibition Azepane derivatives, specifically those derived from (-)-balanol, have been explored for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives were designed to improve plasma stability and show significant inhibitory activity against PKB-alpha, indicating potential applications in disease treatment where PKB-alpha plays a critical role. The study conducted by Breitenlechner et al. (2004) used molecular modeling and in vitro tests to identify plasma-stable and highly active compounds against PKB-alpha, highlighting the therapeutic potential of optimized azepane derivatives in targeting protein kinases for drug development (Breitenlechner et al., 2004).

Therapeutic Applications and Structural Diversity Azepane-based compounds exhibit a wide range of pharmacological properties due to their high degree of structural diversity. Over 20 azepane-based drugs have been approved by the FDA, treating various diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. Azepane derivatives serve as a foundation for discovering new therapeutic agents, with ongoing research focused on developing less toxic, cost-effective, and highly active analogs. This versatility and potential for drug discovery are discussed in a review by Zha et al. (2019), emphasizing azepane's significance in medicinal chemistry and drug development (Zha et al., 2019).

Antiviral Activity The antiviral properties of azepane derivatives have also been investigated. Demchenko et al. (2019) synthesized a series of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, demonstrating significant antiviral activity against the Flu A H1N1 California/07/2009 virus. This study indicates the potential of azepane derivatives in developing new antiviral drugs, providing a basis for further research in combating viral infections (Demchenko et al., 2019).

Conformational Energetics and Thermochemical Insights Research into the conformational energetics and thermochemical properties of azepan and azepan-1-ylacetonitrile provides insights into their structural behavior and reactivity. Freitas et al. (2014) conducted a study combining computational and experimental approaches to understand the energetic landscapes of these compounds. This research contributes to our knowledge of cyclic hydrocarbons and amines, aiding in the prediction of gas-phase enthalpy formation and guiding the design of new compounds with desired properties (Freitas et al., 2014).

Safety And Hazards

Azepan-4-ol hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for Azepan-4-ol hydrochloride are not mentioned in the available resources, it’s clear that the compound is actively used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that Azepan-4-ol hydrochloride will continue to be a valuable compound in scientific research.

properties

IUPAC Name

azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYAGKOXTPXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694879
Record name Azepan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-4-ol hydrochloride

CAS RN

1159823-34-3
Record name Azepan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-hydroxyazepane-1-carboxylate (1.00 g, 4.65 mmol) in ethyl acetate (23 ml) was added 4N hydrogen chloride in ethyl acetate (23 ml, 92.0 mmol). The mixture was stirred at room temperature for 5 hours. The mixture was concentrated in vacuo to afford azepan-4-ol hydrochloride as a pale yellow oil (710 mg, 4.65 mmol, >99%). This compound was used for the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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